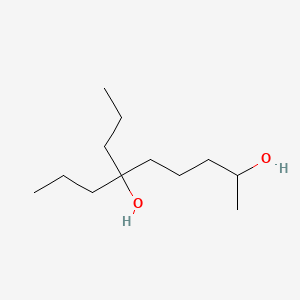
2,2-Difluoro-1-(4-pentylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-(4-pentylphenyl)propan-1-one, also known as 4-pentylphenyl 2,2-difluoropropan-1-one, is a versatile organic compound. It is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and materials. The compound is also used in the production of several polymers, such as poly(vinyl fluoride) and poly(vinyl chloride). It is an important intermediate for the production of fluorinated polymers and other fluorinated compounds.
Mecanismo De Acción
2,2-Difluoro-1-(2,2-Difluoro-1-(4-pentylphenyl)propan-1-oneyl)propan-1-one is an organic compound that is used in the synthesis of a variety of compounds. Its mechanism of action is based on the reaction of an alkyl halide with an alkoxide ion to form an ether. In this case, the reaction is between 2,2-Difluoro-1-(4-pentylphenyl)propan-1-oneol and 2,2-difluoropropyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the formation of the ether.
Biochemical and Physiological Effects
2,2-Difluoro-1-(2,2-Difluoro-1-(4-pentylphenyl)propan-1-oneyl)propan-1-one is an organic compound that is used in the synthesis of a variety of compounds. Its biochemical and physiological effects are largely unknown, as it is not used in any medical or therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Difluoro-1-(2,2-Difluoro-1-(4-pentylphenyl)propan-1-oneyl)propan-1-one is a versatile compound that has a wide range of applications in the laboratory. It is relatively easy to synthesize, and it is a stable compound that can be stored for extended periods of time. Furthermore, it is non-toxic and non-flammable, making it safe to use in the laboratory. However, it is a volatile compound, and it should be handled with care to avoid any potential hazards.
Direcciones Futuras
2,2-Difluoro-1-(2,2-Difluoro-1-(4-pentylphenyl)propan-1-oneyl)propan-1-one is an important intermediate in the synthesis of a variety of compounds. It has a wide range of applications in the laboratory, and it is used in the synthesis of pharmaceuticals, agrochemicals, and materials. In the future, it could be used in the synthesis of new materials and compounds, such as polymers, fluorinated polymers, and other fluorinated compounds. It could also be used in the synthesis of new pharmaceuticals and agrochemicals. Furthermore, it could be used in the production of new biomedical materials and devices.
Métodos De Síntesis
2,2-Difluoro-1-(2,2-Difluoro-1-(4-pentylphenyl)propan-1-oneyl)propan-1-one is synthesized through a process known as the Williamson ether synthesis. This process involves the reaction of an alkyl halide with an alkoxide ion to form an ether. In this case, the reaction is between 2,2-Difluoro-1-(4-pentylphenyl)propan-1-oneol and 2,2-difluoropropyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the formation of the ether. The reaction produces the desired product, 2,2-difluoro-1-(2,2-Difluoro-1-(4-pentylphenyl)propan-1-oneyl)propan-1-one.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-(2,2-Difluoro-1-(4-pentylphenyl)propan-1-oneyl)propan-1-one has a wide range of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and materials. It is also used as a starting material in the production of several polymers, such as poly(vinyl fluoride) and poly(vinyl chloride). In addition, it is used as a precursor for the synthesis of fluorinated polymers and other fluorinated compounds. Furthermore, it is used as a reagent in the synthesis of other organic compounds, such as amino acids, peptides, and nucleosides.
Propiedades
IUPAC Name |
2,2-difluoro-1-(4-pentylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2O/c1-3-4-5-6-11-7-9-12(10-8-11)13(17)14(2,15)16/h7-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOFLVOGTCYJNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C(C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














